molecular formula C19H14N2O4 B2600016 6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-79-2

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2600016
CAS No.: 892755-79-2
M. Wt: 334.331
InChI Key: SBMORWWSXNDVGW-UHFFFAOYSA-N
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Description

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones, also known as coumarins. This compound is characterized by the presence of a methoxy group at the 6th position, a 1,2,4-oxadiazole ring at the 3rd position, and a 2-methylphenyl group attached to the oxadiazole ring. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group at the 6th position using methyl iodide and a base such as potassium carbonate.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 2-Methylphenyl Group: The final step involves the coupling of the 2-methylphenyl group to the oxadiazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific optical properties due to its chromophore structure.

Mechanism of Action

The mechanism of action of 6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromen-2-ones, known for its anticoagulant properties.

    1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, which are studied for their antimicrobial and anticancer activities.

    Methoxyphenyl Derivatives: Compounds with methoxy groups attached to aromatic rings, often investigated for their antioxidant properties.

Uniqueness

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the methoxy group, oxadiazole ring, and chromen-2-one core allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-11-5-3-4-6-14(11)17-20-18(25-21-17)15-10-12-9-13(23-2)7-8-16(12)24-19(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMORWWSXNDVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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